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Compound of Interest

Compound Name: Org37684

Cat. No.: B1677479 Get Quote

Oss, The Netherlands - Org37684, a research compound developed by Organon, is a potent

and selective agonist for the serotonin 2C (5-HT2C) receptor. This technical guide provides a

comprehensive overview of the available literature on Org37684, including its history,

pharmacological profile, and the experimental methodologies used for its characterization. The

information is intended for researchers, scientists, and professionals in the field of drug

development.

History and Development
Org37684, with the chemical name (3S)-3-[(5-methoxy-2,3-dihydro-1H-inden-4-

yl)oxy]pyrrolidine, was developed by Organon as part of their research program into 5-HT2C

receptor agonists.[1] The primary rationale for the development of selective 5-HT2C agonists

was the well-established role of this receptor in the regulation of appetite and food intake.[2]

Activation of the 5-HT2C receptor was known to induce hypophagia (reduced food intake),

making it a promising target for the development of anti-obesity therapeutics.[3] Org37684
emerged from these efforts as a compound with high potency and selectivity for the 5-HT2C

receptor.[1] While it has been used in preclinical research, particularly in studies investigating

feeding behavior, there is no publicly available evidence to suggest that Org37684 has been

evaluated in human clinical trials.[4][5]

Pharmacological Profile
The pharmacological activity of Org37684 is centered on its agonist activity at serotonin 5-HT2

receptors. It displays the highest affinity for the 5-HT2C subtype, with lower affinity for the 5-
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HT2A and 5-HT2B subtypes.[1]

Quantitative Data
The following tables summarize the in vitro binding affinities and functional potencies of

Org37684 at human 5-HT2 receptor subtypes.

Table 1: In Vitro Binding Affinity of Org37684 at Human 5-HT2 Receptors

Receptor Subtype pKi Reference

5-HT2A 7.4 [1]

5-HT2B 6.8 [1]

5-HT2C 8.5 [1]

Table 2: In Vitro Functional Potency of Org37684 at Human 5-HT2C Receptors

Assay Parameter Value Reference

pEC50 8.17 [1]

In Vivo Pharmacodynamics
Preclinical studies in animal models have demonstrated the in vivo effects of Org37684
consistent with its 5-HT2C agonist activity. Administration of Org37684 to rats has been shown

to induce a significant reduction in food intake, an effect that is blocked by 5-HT2C receptor

antagonists.[3] This hypophagic effect underscores the potential of this compound as a tool for

studying the central mechanisms of appetite control.[3]

Signaling Pathways
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily signals through the

Gαq/11 pathway.[6] Upon agonist binding, such as with Org37684, the receptor activates

phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2)

into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of

intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] Emerging

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.researchgate.net/publication/260377382_Food_intake_regulation_-_2nd_Part
https://www.benchchem.com/product/b1677479?utm_src=pdf-body
https://www.benchchem.com/product/b1677479?utm_src=pdf-body
https://www.researchgate.net/publication/260377382_Food_intake_regulation_-_2nd_Part
https://www.researchgate.net/publication/260377382_Food_intake_regulation_-_2nd_Part
https://www.researchgate.net/publication/260377382_Food_intake_regulation_-_2nd_Part
https://www.benchchem.com/product/b1677479?utm_src=pdf-body
https://www.researchgate.net/publication/260377382_Food_intake_regulation_-_2nd_Part
https://www.benchchem.com/product/b1677479?utm_src=pdf-body
https://www.benchchem.com/product/b1677479?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0134444
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0134444
https://pubmed.ncbi.nlm.nih.gov/40944639/
https://www.benchchem.com/product/b1677479?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/40944639/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1677479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


evidence also suggests that 5-HT2C receptors can couple to other G proteins, including Gi/o

and G12/13.[6]
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Caption: Org37684 activates the 5-HT2C receptor, leading to downstream signaling via the

Gαq/11 pathway.

Experimental Protocols
The following sections describe the general methodologies employed in the characterization of

Org37684 and other 5-HT2C receptor agonists.

Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific

receptor.

Objective: To determine the pKi of Org37684 at human 5-HT2A, 5-HT2B, and 5-HT2C

receptors.

Methodology:

Membrane Preparation: Cell membranes expressing the recombinant human 5-HT2A, 5-

HT2B, or 5-HT2C receptors are prepared.

Radioligand: A specific radiolabeled ligand, such as [3H]-ketanserin for 5-HT2A receptors

or [3H]-mesulergine for 5-HT2B and 5-HT2C receptors, is used.[7]
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Competition Binding: The cell membranes are incubated with a fixed concentration of the

radioligand and varying concentrations of the unlabeled test compound (Org37684).

Separation and Counting: The bound and free radioligand are separated by rapid filtration,

and the amount of radioactivity bound to the membranes is quantified using liquid

scintillation counting.

Data Analysis: The IC50 value (the concentration of the test compound that inhibits 50% of

the specific binding of the radioligand) is determined by non-linear regression analysis.

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The

pKi is the negative logarithm of the Ki.

Prepare cell membranes
expressing 5-HT2 receptors

Incubate membranes with radioligand
and varying concentrations of Org37684

Separate bound and free radioligand
via filtration

Quantify bound radioactivity

Determine IC50 and calculate pKi

Click to download full resolution via product page

Caption: Workflow for determining the binding affinity of Org37684 using a radioligand binding

assay.
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Functional Assays (Calcium Flux)
Functional assays are used to measure the efficacy and potency of a compound in activating a

receptor.

Objective: To determine the pEC50 of Org37684 for the activation of the human 5-HT2C

receptor.

Methodology:

Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.

Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye

(e.g., Fluo-4 AM).

Compound Addition: Varying concentrations of the test compound (Org37684) are added

to the cells.

Fluorescence Measurement: The change in intracellular calcium concentration is

measured by detecting the fluorescence of the calcium indicator dye using a fluorescence

plate reader.

Data Analysis: The EC50 value (the concentration of the agonist that produces 50% of the

maximal response) is determined by plotting the fluorescence response against the

logarithm of the agonist concentration and fitting the data to a sigmoidal dose-response

curve. The pEC50 is the negative logarithm of the EC50.
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Caption: Workflow for determining the functional potency of Org37684 using a calcium flux

assay.

Conclusion
Org37684 is a valuable research tool for investigating the physiological and pathological roles

of the 5-HT2C receptor. Its high potency and selectivity have made it a useful compound in

preclinical studies, particularly in the context of appetite regulation. While its development for

clinical use in obesity appears to have been discontinued, the data gathered on Org37684
contribute to the broader understanding of 5-HT2C receptor pharmacology and its potential as

a therapeutic target. Further research could explore the pharmacokinetics of this compound

and its potential utility in other CNS disorders where 5-HT2C receptor modulation may be

beneficial.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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